4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide
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Overview
Description
The compound “4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide” is a complex organic molecule. It contains an isoindole group, which is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring . This compound also features amide and carboxylic acid functional groups .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an isoindole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring . The compound also contains amide and carboxylic acid functional groups .Scientific Research Applications
Aggregation-Enhanced Emission and Multi-Stimuli-Responsive Properties
- Compounds related to 4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide demonstrate luminescent properties in both DMF solution and solid state. They show aggregation-enhanced emission (AEE) in aqueous-DMF solution, with behavior depending on solvent polarity. These compounds also display mechanochromic properties and a multi-stimuli response, useful in material science applications (Srivastava et al., 2017).
Acid-Degradable Epoxy Resins with High Performance
- Hexahydro-s-triazine derivatives, which are chemically related, can be used to create acid-degradable epoxy resins. These compounds exhibit high thermal and mechanical properties, comparable to commercialized resins, and can be controlledly degraded with strong acid stimuli. This application is significant in sustainable material science (You et al., 2017).
Synthesis of Semifluorinated Organo-Soluble Aromatic Polyamides
- Semifluorinated aromatic polyamides synthesized from compounds similar to 4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide exhibit solubility in organic solvents, high molecular weights, and good thermal stability. These polyamides are applicable in advanced technology sectors due to their clear, flexible nature with significant mechanical strength (Bera et al., 2012).
Safety and Hazards
properties
IUPAC Name |
4-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c19-16(23)11-5-7-12(8-6-11)20-15(22)9-10-21-17(24)13-3-1-2-4-14(13)18(21)25/h1-8H,9-10H2,(H2,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJNGNIKRPJSTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49679486 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide |
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